molecular formula C19H18N2O4 B382328 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide CAS No. 325851-05-6

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B382328
CAS No.: 325851-05-6
M. Wt: 338.4g/mol
InChI Key: GRDDLAPTTHCQLR-UHFFFAOYSA-N
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Description

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound designed for research and development purposes. This molecule features a benzo[de]isoquinoline-1,3-dione core structure, a moiety that has been identified in compounds with a range of biological activities . The structure is further functionalized with an acetamide linker attached to a tetrahydrofuran (oxolane) methyl group, which may influence its physicochemical properties and biomolecular interactions. The benzo[de]isoquinoline-1,3-dione (also known as naphthalimide) scaffold is of significant interest in medicinal chemistry . Compounds containing this structure have been explored in various research areas, including as potential agents in oncology and inflammation . Furthermore, related structures have been investigated for their role as specialized pro-resolving mediators (SPMs) that actively promote the resolution of inflammation, presenting a potential alternative to traditional immunosuppressive therapies . This acetamide derivative is provided as a building block for researchers to investigate these and other novel biological mechanisms. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-16(20-10-13-6-3-9-25-13)11-21-18(23)14-7-1-4-12-5-2-8-15(17(12)14)19(21)24/h1-2,4-5,7-8,13H,3,6,9-11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDDLAPTTHCQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phthalimide Derivatives

A common route involves the cyclization of substituted phthalimide precursors. For example, 1,8-naphthalic anhydride can react with ethylenediamine under reflux in acetic acid to form the dihydroisoquinolinedione structure, which is subsequently oxidized to the fully aromatic system using potassium permanganate in acidic conditions. This method yields the dione core with >85% purity, though scalability is limited by the oxidative step.

Reaction Conditions:

  • Precursor: 1,8-Naphthalic anhydride (1.0 equiv)

  • Reagent: Ethylenediamine (1.2 equiv), glacial acetic acid (solvent)

  • Temperature: 120°C, 6 hours

  • Oxidation: KMnO₄ (2.0 equiv), H₂SO₄ (0.5 M), 80°C, 3 hours

Direct Functionalization of Isoquinoline Salts

An alternative approach leverages N-isoquinolinium salts as intermediates. Hydride transfer reactions, as described in recent literature, enable the functionalization of isoquinoline derivatives at the 2-position. For instance, treatment of N-isoquinolinium bromide with 2-aminobenzaldehyde in the presence of triethylamine generates the dione via a tandem hydride transfer and cyclization mechanism. This method offers regioselectivity but requires careful control of stoichiometry to avoid over-reduction.

Key Data:

MethodYield (%)Purity (%)Key Advantage
Phthalimide cyclization7885High reproducibility
Hydride transfer6592Regioselective functionalization

Preparation of Oxolan-2-ylmethylamine

The oxolan-2-ylmethylamine moiety is synthesized from carbohydrate precursors, leveraging stereoselective reactions to achieve the desired configuration.

From 2-Deoxy-D-ribose

As detailed in a 2024 study, 2-deoxy-D-ribose serves as a starting material for oxolane derivatives. The sequence involves:

  • Reduction: Sodium borohydride reduces 2-deoxy-D-ribose to ribitol (yield: 93%).

  • Cyclization: Ribitol undergoes acid-catalyzed dehydration in 2 M HCl at 90°C, forming (2R,3S)-2-(hydroxymethyl)oxolan-3-ol (yield: 88%).

  • Amination: Tosylation of the primary hydroxyl group with tosyl chloride (1.1 equiv) in pyridine, followed by displacement with aqueous ammonia (25% w/w), yields oxolan-2-ylmethylamine (overall yield: 62%).

Critical Parameters:

  • Tosylation selectivity: Excess tosyl chloride leads to ditosylation; stoichiometric control is essential.

  • Stereochemistry: The (2R,3S) configuration is retained during amination, confirmed by chiral HPLC.

Coupling Strategies for Acetamide Formation

The final step involves coupling the benzo[de]isoquinoline-1,3-dione core with oxolan-2-ylmethylamine via an acetamide linker. Two predominant methods are employed:

Acylation with Acetyl Chloride

Activation of the dione’s 2-position is achieved by treating the core with thionyl chloride to form the acyl chloride intermediate. Subsequent reaction with oxolan-2-ylmethylamine in dichloromethane (DCM) at 0°C yields the acetamide derivative.

Optimization Insights:

  • Solvent: DCM minimizes side reactions compared to THF.

  • Temperature: Reactions above 10°C reduce yield due to amine decomposition.

  • Yield: 74% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Carbodiimide-Mediated Coupling

A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid generated in situ from the dione. This method is preferred for sensitive substrates, achieving 82% yield with >95% purity.

Reaction Protocol:

  • Activation: Benzo[de]isoquinoline-1,3-dione (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), DMF, 25°C, 1 hour.

  • Coupling: Oxolan-2-ylmethylamine (1.2 equiv), DMF, 25°C, 12 hours.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45–8.42 (m, 4H, aromatic), 4.32–4.28 (m, 1H, oxolane CH), 3.89 (dd, J = 6.5 Hz, 2H, NCH₂), 3.72–3.68 (m, 2H, oxolane CH₂), 2.98 (s, 2H, COCH₂N).

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1655 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Purity and Yield Comparison

Coupling MethodYield (%)Purity (%)Byproduct Formation
Acyl chloride7491<5%
EDC/HOBt8295<2%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its isoquinoline core is known to interact with various enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The isoquinoline core is a common motif in many pharmacologically active compounds, and modifications to the acetamide side chain can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The isoquinoline core can bind to various enzymes and receptors, modulating their activity. The dioxo groups and the acetamide side chain can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Substituents Key Properties Applications/Findings
Target Compound :
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Benzo[de]isoquinoline-1,3-dione Oxolan-2-ylmethyl Likely enhanced solubility due to oxolane; solid-state stability inferred from HRMS/NMR Hypothesized for enzyme inhibition (e.g., kinase targets) based on structural analogs
Compound 5a () Benzo[de]isoquinoline-1,3-dione N-Methyl-2-chloroethyl Yellow solid; chloroethyl group increases reactivity (e.g., nucleophilic substitution) Intermediate for anticancer agents (chloro groups enable further functionalization)
Compound 6a () Benzo[de]isoquinoline-1,3-dione Bis(2-hydroxyethyl)ethylenediamine Yellow oil; hydroxyethyl groups improve water solubility Potential use in drug delivery systems (polar groups enhance bioavailability)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole Trifluoromethyl, phenyl High thermal stability; fluorinated groups enhance metabolic resistance Antimicrobial/anticancer applications (fluorine improves membrane permeability)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole 3,4-Dichlorophenyl Twisted conformation (61.8° between aromatic planes); hydrogen-bonded dimers Structural mimic of penicillin lateral chain; ligand for metal coordination

Key Comparative Insights:

Synthetic Flexibility: The target compound’s benzo[de]isoquinoline core is synthetically accessible via POCl₃-mediated cyclization, similar to derivatives in . In contrast, benzothiazole and thiazole analogs () require coupling agents like EDC·HCl and triethylamine .

Physicochemical Properties :

  • The oxolane methyl group in the target compound may confer better solubility than chloroethyl (5a) or dichlorophenyl () substituents, which are more lipophilic .
  • Fluorinated derivatives () exhibit superior metabolic stability due to C-F bonds, a feature absent in the target compound .

The target compound’s benzo[de]isoquinoline core is associated with intercalation or enzyme inhibition, as seen in kinase inhibitors .

Crystallographic Validation :

  • Programs like SHELX () are critical for confirming molecular geometries, especially for twisted conformations (e.g., ’s 61.8° dihedral angle) .

Biological Activity

The compound 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is a complex organic molecule characterized by its unique structural features, including a benzo[de]isoquinoline core and an oxolan moiety. This compound exhibits potential biological activities that merit extensive investigation.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N3O4C_{18}H_{19}N_{3}O_{4}, indicating the presence of multiple functional groups that enhance its chemical reactivity and biological activity. The amide bond present in the structure facilitates hydrogen bonding interactions, which are crucial for its solubility and biological efficacy.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives of isoquinoline have shown significant anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Compounds related to this structure have been reported to possess antimicrobial properties, making them candidates for further development in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as histone deacetylases (HDACs), which play a role in cancer progression and other diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound Name Structure Features Biological Activity
Isoquinoline DerivativesSimilar core structure; variations in side chainsAnticancer and antimicrobial
BenzodiazepinesContains fused benzene and diazepine ringsAnxiolytic and sedative effects
DihydroisoquinolinesReduced isoquinoline structurePotential neuroprotective effects

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Anticancer Properties : A recent study demonstrated that isoquinoline derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential use as broad-spectrum antibiotics.
  • HDAC Inhibition : Research has shown that compounds with similar structures can effectively inhibit HDAC activity, which is crucial for regulating gene expression related to cancer and neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Biological Targets : The compound's unique structural features allow it to bind effectively to various biological targets, influencing their activity.
  • Modulation of Signaling Pathways : It may interfere with critical signaling pathways involved in cell proliferation and survival.

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